5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Description
This compound is a complex flavonoid derivative characterized by a dimeric chromen-4-one scaffold with multiple hydroxyl, methoxy, and phenyl substituents. Its structure comprises two chromen-4-one units linked via a phenyl group at position 8 of the first chromenone and position 5 of the second. Key functional groups include:
- Hydroxy groups at positions 5, 8 (on the phenyl bridge), and 5 (on the second chromenone).
- Methoxy groups at positions 7 (both chromenones) and 4 (on the terminal phenyl ring).
- A 4-oxo-2,3-dihydrochromen-2-yl moiety in the second chromenone unit.
Properties
IUPAC Name |
5-hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-12,14-15,27,34-35,38H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHLYSWNQTVRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one involves several steps. One common method includes the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are primarily monomeric or dimeric flavonoids with variations in hydroxylation, methoxylation, and prenylation patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences
Structural Complexity: The target compound’s dimeric architecture distinguishes it from monomeric analogs like FDB020995 or the simpler 2-(3,4-dimethoxyphenyl) derivative . This dimeric nature may enhance multi-target binding but reduce bioavailability due to increased molecular weight.
Functional Group Impact :
- The 8-prenyl group in FDB020995 confers lipophilicity, aiding membrane penetration , whereas the target compound’s methoxy-rich phenyl groups may favor interactions with aromatic residues in enzymes (e.g., cytochrome P450 or kinases).
Computational Docking Insights: While direct studies on the target compound are lacking, methodologies like AutoDock4 suggest that dimeric flavonoids often exhibit stronger binding affinities than monomers due to multi-site interactions. For example, the phenyl bridge in the target compound could engage in π-π stacking with receptor pockets, while hydroxyl groups form hydrogen bonds.
Pharmacological Potential: Monomeric analogs like FDB020995 are well-studied for antioxidant effects, but the target compound’s dimeric structure may offer unique advantages in inhibiting dimeric enzymes (e.g., HIV protease) or stabilizing protein-ligand complexes .
Research Findings and Data Gaps
- Computational Predictions: AutoDock-based simulations hypothesize that the target compound’s dual chromenone units could bind cooperatively to receptors, a feature absent in monomeric analogs.
- Synthetic Challenges: The compound’s synthesis is likely more complex than that of simpler flavonoids due to stereochemical control during dimerization.
- Pharmacokinetic Limitations : High molecular weight (~650 g/mol) may restrict blood-brain barrier penetration or oral bioavailability compared to smaller analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
